molecular formula C20H23N5O3S B2733850 N-(2,5-dimethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775378-47-6

N-(2,5-dimethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No. B2733850
CAS RN: 1775378-47-6
M. Wt: 413.5
InChI Key: OVGFZHLVUMIRSM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amide group (carboxamide), a pyrazolo[1,5-a]pyrazine ring, a thiazinan ring, and methoxy groups . These functional groups could potentially give the compound unique chemical and physical properties .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds are often synthesized through various organic reactions, including coupling reactions, cycloaddition reactions, and N-furoylation processes .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy are typically used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the amide group could potentially undergo hydrolysis, and the pyrazolo[1,5-a]pyrazine ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could involve further studies to fully understand its properties, potential uses, and safety implications. This could include in-depth studies of its synthesis, structure, reactivity, and biological activity .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-13-12-25-17(19(21-13)24-6-8-29-9-7-24)11-16(23-25)20(26)22-15-10-14(27-2)4-5-18(15)28-3/h4-5,10-12H,6-9H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGFZHLVUMIRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=C(C=CC(=C3)OC)OC)C(=N1)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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